molecular formula C17H11BrN2O B14608391 5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole CAS No. 58972-27-3

5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole

Katalognummer: B14608391
CAS-Nummer: 58972-27-3
Molekulargewicht: 339.2 g/mol
InChI-Schlüssel: ZYMGXGJMVZOZCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole typically involves the cyclization of appropriate precursors. One common method involves the use of brominated intermediates and phenyl-substituted pyrazoles. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) and catalysts such as guanidine hydrochloride .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as bromine (Br2) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are a subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Diphenyl-1H-pyrazole: Lacks the bromine and furan ring, making it less reactive in certain substitution reactions.

    5-Bromo-1,3-diphenyl-1H-pyrazole:

Uniqueness

5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole is unique due to the presence of both the bromine atom and the furan ring. This combination enhances its reactivity and potential for forming complex structures, making it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

58972-27-3

Molekularformel

C17H11BrN2O

Molekulargewicht

339.2 g/mol

IUPAC-Name

5-bromo-1,3-diphenylfuro[3,2-c]pyrazole

InChI

InChI=1S/C17H11BrN2O/c18-15-11-14-17(21-15)16(12-7-3-1-4-8-12)19-20(14)13-9-5-2-6-10-13/h1-11H

InChI-Schlüssel

ZYMGXGJMVZOZCA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NN(C3=C2OC(=C3)Br)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.